molecular formula C16H15Cl2N5O B280137 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide

Numéro de catalogue B280137
Poids moléculaire: 364.2 g/mol
Clé InChI: IZLWINDTUXWBIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as DCPY, is a pyrazole derivative that has gained attention for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mécanisme D'action

The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with various enzymes and receptors in the body. N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. Additionally, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to modulate the activity of GABA receptors, which leads to the inhibition of neurotransmitter release and the alleviation of symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. Its inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. Additionally, its modulation of GABA receptors leads to the alleviation of symptoms associated with neurological disorders. N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has also been shown to have anti-inflammatory effects, which can be attributed to its inhibition of HDACs.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide in lab experiments is its availability. The synthesis method for N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been optimized for high yield and purity, making it readily available for scientific research. Additionally, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, making it a versatile compound for use in different types of experiments. However, one limitation of using N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Orientations Futures

There are many future directions for research on N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide in inhibiting cancer cell growth in vivo. Additionally, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has shown potential as a therapeutic agent for neurological disorders. Further studies are needed to determine the optimal dosage and potential side effects of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide in treating these disorders. Finally, there is potential for N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide to be used in combination with other drugs for synergistic effects. Further studies are needed to determine the optimal drug combinations and dosages for these combinations.

Méthodes De Synthèse

The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 3,4-dichlorobenzylamine with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDC or DCC. The resulting product is then treated with acetic anhydride to obtain the final compound, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide. This synthesis method has been optimized for high yield and purity, making N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide readily available for scientific research.

Applications De Recherche Scientifique

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate the activity of certain enzymes and receptors makes it a promising candidate for drug development. N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. Additionally, N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release. This modulation can lead to the alleviation of symptoms associated with neurological disorders such as epilepsy and anxiety.

Propriétés

Formule moléculaire

C16H15Cl2N5O

Poids moléculaire

364.2 g/mol

Nom IUPAC

N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-1,3-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C16H15Cl2N5O/c1-10-13(9-22(2)21-10)16(24)20-12-6-19-23(8-12)7-11-3-4-14(17)15(18)5-11/h3-6,8-9H,7H2,1-2H3,(H,20,24)

Clé InChI

IZLWINDTUXWBIN-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)C

SMILES canonique

CC1=NN(C=C1C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.